molecular formula C16H20BNO2 B6602122 7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)naphthalen-2-amine CAS No. 2749532-59-8

7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)naphthalen-2-amine

Cat. No.: B6602122
CAS No.: 2749532-59-8
M. Wt: 269.1 g/mol
InChI Key: MZUKMLZEOWRXKD-UHFFFAOYSA-N
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Description

7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)naphthalen-2-amine is an organic compound that features a boron-containing dioxaborolane group attached to a naphthalen-2-amine structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)naphthalen-2-amine typically involves the borylation of naphthalen-2-amine with a suitable boron reagent. One common method is the reaction of naphthalen-2-amine with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, and at elevated temperatures to facilitate the formation of the boron-nitrogen bond .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)naphthalen-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)naphthalen-2-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)naphthalen-2-amine involves the interaction of the boron center with various molecular targets. In cross-coupling reactions, the boron atom forms a transient complex with the palladium catalyst, facilitating the transfer of the boron-containing group to the coupling partner. This process involves the formation of a boron-palladium intermediate, which undergoes reductive elimination to form the final product .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)naphthalen-2-amine is unique due to its combination of a naphthalen-2-amine core with a boron-containing dioxaborolane group.

Properties

IUPAC Name

7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalen-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20BNO2/c1-15(2)16(3,4)20-17(19-15)13-7-5-11-6-8-14(18)10-12(11)9-13/h5-10H,18H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZUKMLZEOWRXKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)C=CC(=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20BNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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